3,5-Dibromo-2-nitropyridine

Catalog No.
S712478
CAS No.
610261-34-2
M.F
C5H2Br2N2O2
M. Wt
281.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dibromo-2-nitropyridine

CAS Number

610261-34-2

Product Name

3,5-Dibromo-2-nitropyridine

IUPAC Name

3,5-dibromo-2-nitropyridine

Molecular Formula

C5H2Br2N2O2

Molecular Weight

281.89 g/mol

InChI

InChI=1S/C5H2Br2N2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H

InChI Key

KVHYCCSVMBUDPH-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Br)[N+](=O)[O-])Br

Canonical SMILES

C1=C(C=NC(=C1Br)[N+](=O)[O-])Br

Synthesis:

3,5-Dibromo-2-nitropyridine can be synthesized through various methods, with nitration of 3,5-dibromopyridine being a common approach. This involves treating 3,5-dibromopyridine with a nitrating agent, such as nitric acid or a mixture of nitric and sulfuric acids. [, ]

Applications in Organic Chemistry:

3,5-Dibromo-2-nitropyridine serves as a valuable building block in organic synthesis due to the presence of reactive bromine and nitro groups. These functional groups can undergo various substitution and coupling reactions to yield diversely substituted pyridine derivatives. []

  • Substitutions: The bromine atoms in 3,5-dibrromo-2-nitropyridine can be readily replaced with other functional groups, such as cyano, amino, or alkoxy groups, through nucleophilic aromatic substitution reactions. This allows for the introduction of desired functionalities at specific positions in the pyridine ring. [, ]
  • Coupling reactions: The nitro group in 3,5-dibrromo-2-nitropyridine can participate in various coupling reactions, such as Suzuki-Miyaura and Negishi couplings, to form C-C bonds with other aromatic or aliphatic moieties. This enables the construction of complex molecular architectures. [, ]

Potential Applications in Medicinal Chemistry:

  • Antimicrobial activity: Some studies have investigated the potential antimicrobial activity of 3,5-dibrromo-2-nitropyridine and its derivatives. However, further research is needed to establish its efficacy and mechanism of action.

3,5-Dibromo-2-nitropyridine is a chemical compound with the molecular formula C5H2Br2N2O2C_5H_2Br_2N_2O_2 and a molecular weight of approximately 281.89 g/mol. It is characterized by the presence of two bromine atoms and one nitro group attached to a pyridine ring. This compound typically appears as a yellow solid and has a melting point ranging from 92 to 96 °C. It is soluble in methanol and should be stored under inert gas conditions at low temperatures to maintain stability .

Typical of nitropyridine derivatives. The nitro group can undergo reduction to form amines, while the bromine atoms can be substituted in nucleophilic substitution reactions. Additionally, the compound can react with bases to form various derivatives, making it versatile in organic synthesis. The presence of both electron-withdrawing (nitro) and electron-donating (bromine) groups influences its reactivity, allowing for electrophilic aromatic substitution reactions as well .

Several synthesis methods have been developed for 3,5-Dibromo-2-nitropyridine:

  • Bromination of Nitro-Pyridine: A common method involves the bromination of 2-nitropyridine using brominating agents such as phosphorus tribromide or N-bromosuccinimide in an organic solvent.
  • Nitro Group Substitution: Starting from 3-bromo-2-pyridinecarboxylic acid or similar precursors, the introduction of the nitro group can be achieved through nitration reactions using concentrated nitric acid and sulfuric acid .
  • Multi-Step Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies and cross-coupling reactions to introduce the bromine substituents selectively .

3,5-Dibromo-2-nitropyridine finds applications primarily in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research: Used in laboratory settings for studying reaction mechanisms involving nitropyridines.
  • Material Science: Potential applications in developing new materials due to its unique electronic properties .

Interaction studies have shown that 3,5-Dibromo-2-nitropyridine can interact with various biological molecules due to its structural features. Its ability to inhibit cytochrome P450 enzymes suggests potential drug-drug interactions that could influence therapeutic outcomes. Further studies are warranted to explore its interactions with proteins and other biomolecules comprehensively .

Several compounds share structural similarities with 3,5-Dibromo-2-nitropyridine. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberUnique Features
2,5-Dibromo-3-nitropyridine15862-37-0Similar structure but different bromine positioning
5-Bromo-3-methyl-2-nitropyridine114042-02-3Contains a methyl group instead of bromine
4-Bromo-3-nitropyridine610261-34-2Different substitution pattern on the pyridine ring
3-Nitropyridine100-00-9Lacks bromine substituents entirely
4-Nitro-3-bromopyridine610261-34-2Contains both nitro and bromo groups at different positions

The uniqueness of 3,5-Dibromo-2-nitropyridine lies in its specific arrangement of functional groups that influence its reactivity and biological activity compared to these similar compounds .

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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